Boc-(2S,5S)-5-amino-1,2,4,5,6,7-hexahydroazepino[3,2,1-Hi]indole-4-one-2-carboxylic acid
Description
Boc-(2S,5S)-5-amino-1,2,4,5,6,7-hexahydroazepino[3,2,1-Hi]indole-4-one-2-carboxylic acid is a conformationally constrained non-proteinogenic amino acid derivative. Its structure features a bicyclic azepinoindole core fused with a proline-like ring system, where the Boc (tert-butoxycarbonyl) group protects the primary amine at the 5-position . This compound is a key intermediate in peptidomimetic drug design, particularly for targeting the Src Homology 2 (SH2) domain of STAT3 (Signal Transducer and Activator of Transcription 3), a critical oncogenic signaling protein . The rigid bicyclic scaffold enforces specific backbone conformations, enhancing binding affinity and selectivity compared to linear peptides .
Key physicochemical properties include a molecular weight of 468.50 g/mol (when Fmoc-protected; Boc variants differ slightly), solubility in polar aprotic solvents, and stability under dry, refrigerated (2–8°C) conditions . Its synthesis typically involves hydrogenation, cyclization, and protective group strategies, yielding >95% purity via silica gel chromatography .
Properties
IUPAC Name |
(2S,11S)-11-[(2-methylpropan-2-yl)oxycarbonylamino]-12-oxo-1-azatricyclo[6.4.1.04,13]trideca-4,6,8(13)-triene-2-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N2O5/c1-18(2,3)25-17(24)19-12-8-7-10-5-4-6-11-9-13(16(22)23)20(14(10)11)15(12)21/h4-6,12-13H,7-9H2,1-3H3,(H,19,24)(H,22,23)/t12-,13-/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FWQFDRMZYZUNJE-STQMWFEESA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CCC2=C3C(=CC=C2)CC(N3C1=O)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@H]1CCC2=C3C(=CC=C2)C[C@H](N3C1=O)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N2O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Boc-(2S,5S)-5-amino-1,2,4,5,6,7-hexahydroazepino[3,2,1-Hi]indole-4-one-2-carboxylic acid typically involves multiple steps, starting from readily available starting materials. One common method involves the Fischer indole synthesis, where an optically active cyclohexanone reacts with phenylhydrazine hydrochloride in the presence of methanesulfonic acid under reflux conditions . This reaction yields the tricyclic indole intermediate, which undergoes further transformations to form the desired azepinoindole structure.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of robust catalysts to improve yield and efficiency.
Chemical Reactions Analysis
Types of Reactions
Boc-(2S,5S)-5-amino-1,2,4,5,6,7-hexahydroazepino[3,2,1-Hi]indole-4-one-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride.
Substitution: Electrophilic and nucleophilic substitution reactions are possible, especially at the indole ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Halogenation using N-bromosuccinimide (NBS) or nitration using nitric acid.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
Boc-(2S,5S)-5-amino-1,2,4,5,6,7-hexahydroazepino[3,2,1-Hi]indole-4-one-2-carboxylic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in targeting specific biological pathways.
Industry: Utilized in the development of new materials and catalysts.
Mechanism of Action
The mechanism of action of Boc-(2S,5S)-5-amino-1,2,4,5,6,7-hexahydroazepino[3,2,1-Hi]indole-4-one-2-carboxylic acid involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Table 1: Structural and Functional Comparisons
Key Observations:
- Rigidity vs. Flexibility: The azepinoindole core in Boc- and Fmoc-derivatives imposes greater conformational restriction than monocyclic indoles (e.g., 5-hydroxyindole-2-carboxylic acid), enhancing target binding .
- Protective Group Impact : Boc provides acid-labile protection, whereas Fmoc is base-labile, influencing synthetic strategies (e.g., Fmoc is preferred for solid-phase synthesis) .
- Bioactivity: Azepinoindole derivatives (IC50 ~nM range for STAT3) outperform linear proline analogues (e.g., 4-FPro, IC50 >1 µM) due to preorganized topology .
Key Observations:
- Efficiency: Azepinoindole synthesis achieves moderate yields (37–45%) but requires meticulous stereochemical control, unlike simpler indole derivatives .
- Regioselectivity : Cyclization of unsymmetrical azidocinnamates (e.g., 5-benzyloxyindole) often produces regioisomers, necessitating chromatographic separation .
Table 3: STAT3 Inhibitory Activity (Representative Data)
*Estimated from structural analogues; exact values for Boc-derivatives are proprietary.
Key Observations:
- Potency: The azepinoindole scaffold (Haic) improves STAT3 affinity by ~10-fold compared to proline derivatives, likely due to optimal preorganization for SH2 domain interactions .
- Selectivity : Conformational constraints in Haic reduce off-target effects (e.g., STAT1 inhibition), a limitation in flexible analogues like 4-FPro .
Q & A
Basic: What are the critical steps for synthesizing Boc-(2S,5S)-5-amino...carboxylic acid while preserving stereochemical integrity?
Answer:
The synthesis of this compound requires careful control of reaction conditions to maintain the (2S,5S) configuration. Key steps include:
- Protection of the amino group : Use tert-butoxycarbonyl (Boc) groups to prevent undesired side reactions during coupling or cyclization steps. The Boc group is stable under acidic conditions but can be cleaved with trifluoroacetic acid (TFA) .
- Cyclization and ring formation : Reflux in acetic acid with sodium acetate as a catalyst (e.g., 3–5 hours at 100°C) promotes intramolecular cyclization. This method is adapted from indole-carboxylic acid derivatives, where acetic acid acts as both solvent and proton donor .
- Chiral resolution : Use chiral HPLC or recrystallization with enantiomerically pure resolving agents to isolate the desired stereoisomer. Polar solvents like DMF/acetic acid mixtures are effective for recrystallization .
Advanced: How can conflicting spectroscopic data (e.g., NMR vs. X-ray) be reconciled during structural characterization?
Answer:
Discrepancies between NMR (solution-state) and X-ray (solid-state) data often arise from conformational flexibility or solvent interactions. Methodological approaches include:
- Dynamic NMR analysis : Perform variable-temperature NMR to detect rotameric equilibria or tautomeric shifts in solution.
- DFT calculations : Compare experimental NMR chemical shifts with density functional theory (DFT)-predicted values for different conformers .
- Single-crystal X-ray diffraction : Resolve ambiguities by confirming bond lengths and angles in the solid state. For example, the indole ring system may exhibit planarity deviations in solution due to solvent effects .
Basic: What purification techniques are optimal for this compound given its solubility challenges?
Answer:
The compound’s limited solubility in common organic solvents necessitates tailored purification:
- Recrystallization : Use a DMF/acetic acid (1:1) mixture to dissolve the crude product, followed by slow cooling to induce crystallization .
- Column chromatography : Employ silica gel with a gradient elution system (e.g., ethyl acetate/hexane → methanol/dichloromethane) for polar impurities. Pre-adsorption of the compound onto celite improves separation .
- Preparative HPLC : Use a C18 column with 0.1% TFA in acetonitrile/water to resolve diastereomers or Boc-deprotection byproducts .
Advanced: How can racemization during Boc deprotection be minimized?
Answer:
Racemization at the chiral centers (2S,5S) during Boc cleavage is a key concern. Mitigation strategies include:
- Low-temperature deprotection : Use TFA in dichloromethane at 0–4°C to slow acid-catalyzed racemization .
- Scavengers : Add triisopropylsilane (TIS) or water to quench carbocation intermediates that promote epimerization .
- Alternative protecting groups : For sensitive substrates, consider acid-labile groups like Fmoc, which can be cleaved under milder conditions (piperidine in DMF) .
Basic: Which analytical methods are most reliable for confirming purity and structure?
Answer:
- High-resolution mass spectrometry (HRMS) : Confirm molecular weight with <2 ppm error to rule out isotopic or fragmentation anomalies .
- 2D NMR (COSY, HSQC, HMBC) : Assign all protons and carbons, particularly distinguishing the azepinoindole core and Boc group signals .
- Chiral HPLC : Use a Chiralpak IA-3 column with hexane/isopropanol (70:30) to verify enantiomeric excess (>99%) .
Advanced: How does the compound’s conformation influence its biological activity in drug discovery?
Answer:
The azepinoindole scaffold’s rigidity and stereochemistry impact target binding (e.g., kinase or GPCR inhibition). Methodological insights include:
- Molecular docking : Simulate interactions with protein active sites using software like AutoDock Vina. The (2S,5S) configuration may enforce optimal hydrogen bonding with catalytic residues .
- Pharmacophore modeling : Identify critical features (e.g., hydrogen bond acceptors from the carboxylic acid group) using Schrödinger’s Phase .
- Dynamic simulations : Run 100-ns MD simulations to assess conformational stability in aqueous and lipid bilayer environments, which correlate with membrane permeability .
Basic: What safety precautions are essential when handling this compound?
Answer:
- Personal protective equipment (PPE) : Wear nitrile gloves and safety goggles due to skin/eye irritation risks (H315, H319) .
- Ventilation : Use a fume hood during Boc deprotection (TFA releases toxic fumes) .
- Spill management : Neutralize acidic residues with sodium bicarbonate before disposal .
Advanced: How can computational methods predict the compound’s metabolic stability?
Answer:
- CYP450 metabolism prediction : Use StarDrop’s P450 Module to identify vulnerable sites (e.g., indole NH or carboxylic acid) prone to oxidation .
- In silico clearance models : Apply QSAR models from ADMET Predictor™ to estimate hepatic extraction ratios. Substituents like the Boc group may reduce metabolic liability .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
